molecular formula C18H15Cl2FN6O B12186130 [4-(3,4-dichlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone

[4-(3,4-dichlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B12186130
M. Wt: 421.3 g/mol
InChI Key: FGBRQKNWLRTTKJ-UHFFFAOYSA-N
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Description

[4-(3,4-dichlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that features a piperazine ring substituted with a dichlorophenyl group and a tetrazole ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,4-dichlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperazine and tetrazole intermediates. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like potassium carbonate or sodium hydride. The final step involves coupling the piperazine and tetrazole intermediates under controlled temperature and pH conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(3,4-dichlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, DMSO, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products.

Scientific Research Applications

[4-(3,4-dichlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(3,4-dichlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2,3-dichlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone
  • [4-(3,4-dichlorophenyl)piperazin-1-yl][4-chloro-2-(1H-tetrazol-1-yl)phenyl]methanone

Uniqueness

[4-(3,4-dichlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H15Cl2FN6O

Molecular Weight

421.3 g/mol

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-[4-fluoro-2-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C18H15Cl2FN6O/c19-15-4-2-13(10-16(15)20)25-5-7-26(8-6-25)18(28)14-3-1-12(21)9-17(14)27-11-22-23-24-27/h1-4,9-11H,5-8H2

InChI Key

FGBRQKNWLRTTKJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=C(C=C(C=C3)F)N4C=NN=N4

Origin of Product

United States

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